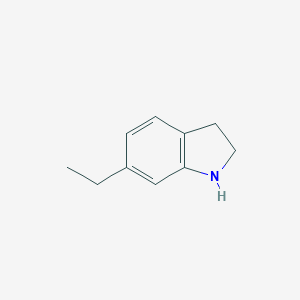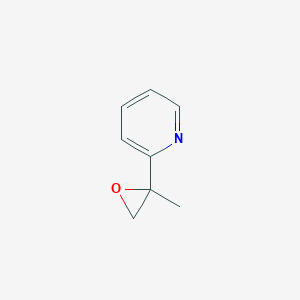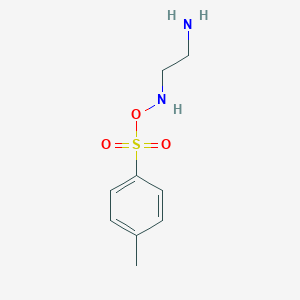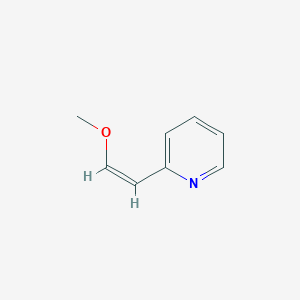
3-(Pyrimidin-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrimidin-5-yl)propan-1-ol is a heterocyclic organic compound that features a pyrimidine ring attached to a propanol chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrimidine ring, a six-membered ring containing two nitrogen atoms, imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the propanol chain. One common method is the alkylation of pyrimidine with 3-chloropropanol under basic conditions. The reaction proceeds as follows:
Starting Materials: Pyrimidine and 3-chloropropanol.
Reagents: A base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.
化学反応の分析
Types of Reactions
3-(Pyrimidin-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Tosyl chloride in the presence of a base for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include:
Oxidation: 3-(Pyrimidin-5-yl)propanal or 3-(Pyrimidin-5-yl)propanone.
Reduction: Dihydro-3-(Pyrimidin-5-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Pyrimidin-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3-(Pyrimidin-5-yl)propan-1-ol exerts its effects involves its interaction with molecular targets in biological systems. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing their function. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets.
類似化合物との比較
Similar Compounds
3-(Pyridin-5-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Pyrimidin-4-yl)propan-1-ol: The pyrimidine ring is attached at a different position.
3-(Pyrimidin-2-yl)propan-1-ol: Another positional isomer with the pyrimidine ring attached at the 2-position.
Uniqueness
3-(Pyrimidin-5-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the pyrimidine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers.
特性
IUPAC Name |
3-pyrimidin-5-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRMYOKASADLHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597690 |
Source


|
| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174456-29-2 |
Source


|
| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)
